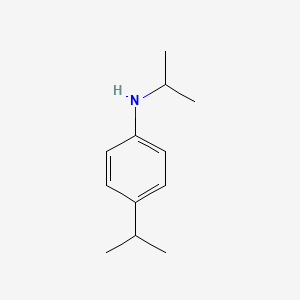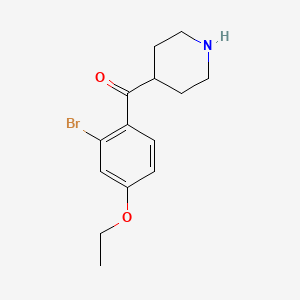![molecular formula C11H18O B13249798 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure. It is derived from bicyclo[2.2.1]heptane, also known as norbornane, which is a saturated hydrocarbon. The compound features an aldehyde functional group attached to the bicyclic framework, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with norbornane, which can be obtained through the reduction of norcamphor.
Reaction Conditions: Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon from which 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is derived.
Norbornene: A related compound with a double bond in the bicyclic system.
Norbornadiene: Another similar compound with two double bonds in the bicyclic framework.
Uniqueness
This compound is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-propan-2-ylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)11(7-12)6-9-3-4-10(11)5-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
PNGTUIOUZVZYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CCC1C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
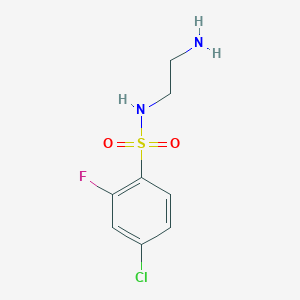
![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
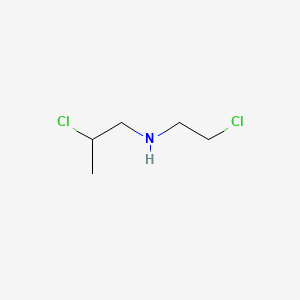
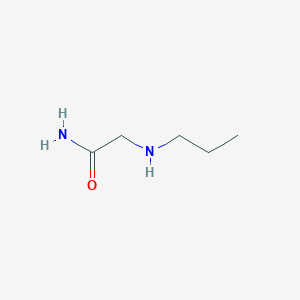
![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)
![2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13249773.png)
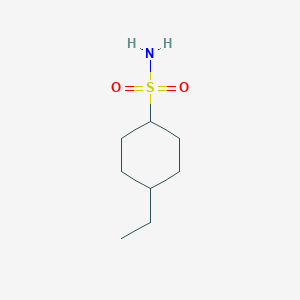
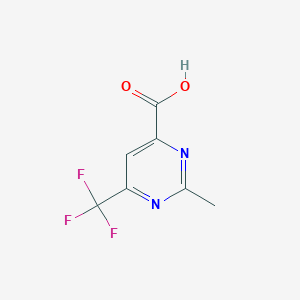
![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)
